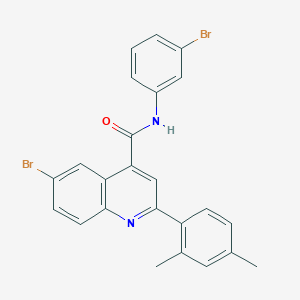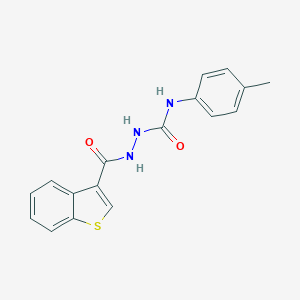![molecular formula C19H17BrN6O5 B445634 5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE](/img/structure/B445634.png)
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom, a nitro group, and a pyrazole ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the brominated nitro-pyrazole with a furan derivative through a hydrazone formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The bromine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under mild conditions.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit enzyme activity in bacteria.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific molecular pathways.
Industry: Utilized as a stabilizer and preservative in various formulations.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzyme activity. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with essential protein thiols. This results in the inhibition of microbial growth and potential anticancer effects by disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-5-nitro-1,3-dioxane: Shares the bromine and nitro functionalities but differs in the core structure.
5-bromo-2-nitropyridine: Similar in having bromine and nitro groups but with a pyridine ring instead of a pyrazole ring.
Uniqueness
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, nitro group, and bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17BrN6O5 |
|---|---|
Molecular Weight |
489.3g/mol |
IUPAC Name |
N-[(E)-1-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17BrN6O5/c1-10(22-23-19(28)17-16(26(29)30)11(2)24-25(17)3)12-4-6-13(7-5-12)21-18(27)14-8-9-15(20)31-14/h4-9H,1-3H3,(H,21,27)(H,23,28)/b22-10+ |
InChI Key |
GWLCIJODMXYMAG-LSHDLFTRSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-2-methylphenoxy)-N-(4-{N-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445557.png)
![Propyl 2-[(anilinocarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445559.png)
![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445562.png)

![Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445566.png)
![4-bromo-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]sulfanyl}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B445567.png)
![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B445572.png)

![4-fluoro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B445574.png)

